![molecular formula C15H19N9O2 B394513 4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-tert-butylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394513.png)
4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-tert-butylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound It is characterized by its triazene bridge and oxadiazole rings, which contribute to its high energy content and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the reaction of 3,4-diaminofurazan with a triazene bridge. The process typically includes:
Formation of the triazene bridge: This step involves the reaction of 4-tert-butylbenzylamine with nitrous acid to form the triazene intermediate.
Coupling with 3,4-diaminofurazan: The triazene intermediate is then reacted with 3,4-diaminofurazan under controlled conditions to form the final product.
The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures due to the compound’s energetic nature.
化学反应分析
Types of Reactions
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazene bridge or the oxadiazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学研究应用
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) has several scientific research applications:
Chemistry: It is studied for its potential as an energetic material due to its high nitrogen content and stability.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and delivery.
Industry: Its energetic properties make it suitable for applications in propellants and explosives.
作用机制
The mechanism by which 4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exerts its effects involves its ability to release a significant amount of energy upon decomposition. The triazene bridge and oxadiazole rings contribute to its stability and energy release. The compound interacts with molecular targets through its nitrogen-rich structure, which can form strong bonds and undergo rapid decomposition under specific conditions.
相似化合物的比较
Similar Compounds
3,4-Diaminofurazan: A precursor in the synthesis of the compound, known for its energetic properties.
1,2,5-Oxadiazole derivatives: Compounds with similar ring structures, used in various energetic materials.
Triazene derivatives: Compounds with triazene bridges, studied for their stability and energy release.
Uniqueness
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) stands out due to its combination of a triazene bridge and oxadiazole rings, which provide a unique balance of stability and high energy content. Its insensitivity to external mechanical stimuli and high thermal decomposition temperature further enhance its appeal for various applications.
属性
分子式 |
C15H19N9O2 |
|---|---|
分子量 |
357.37g/mol |
IUPAC 名称 |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(4-tert-butylphenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C15H19N9O2/c1-15(2,3)10-6-4-9(5-7-10)8-24(14-12(17)20-26-22-14)23-18-13-11(16)19-25-21-13/h4-7H,8H2,1-3H3,(H2,16,19)(H2,17,20) |
InChI 键 |
CHLSAWROSCESQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=NON=C2N)N=NC3=NON=C3N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=NON=C2N)N=NC3=NON=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


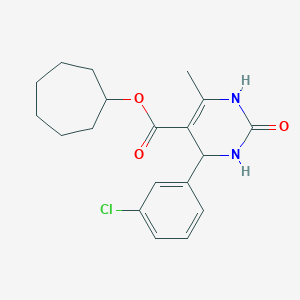
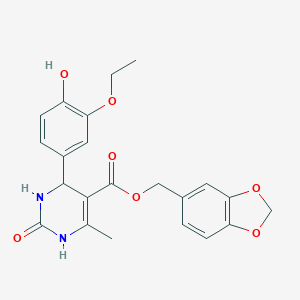
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{5-chloro-2-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B394433.png)
![Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B394435.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394437.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoic acid](/img/structure/B394438.png)
![2-iodo-N-[4-(2-{4-[(2-iodobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B394439.png)
![2,3,3-Trichloroprop-2-en-1-yl 4-[(2,4-dimethoxypyrimidin-5-yl)amino]-4-oxobutanoate](/img/structure/B394440.png)
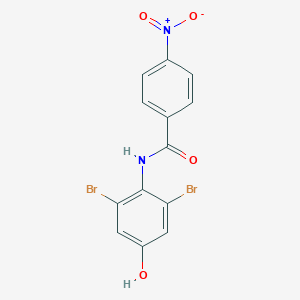
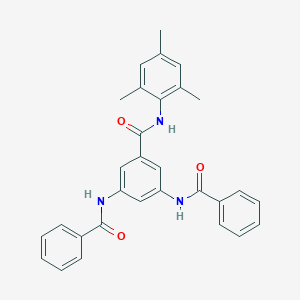
![2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE](/img/structure/B394446.png)
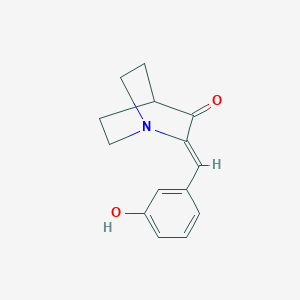
![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B394452.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394454.png)
